Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Lipophilicity LogP Drug Design

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 210174-90-6) is a fully substituted chroman-2-carboxylate derivative wherein the phenolic 6-OH is protected as a benzyl ether and the 2-carboxylic acid is masked as a methyl ester. This dual protection strategy renders it a key lipophilic intermediate, as evidenced by its calculated LogP of approximately 5, which is substantially higher than the LogP of ~2.5 for the deprotected antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 210174-90-6
Cat. No. B3342453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
CAS210174-90-6
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)OC)C)OCC3=CC=CC=C3)C
InChIInChI=1S/C22H26O4/c1-14-15(2)20-18(11-12-22(4,26-20)21(23)24-5)16(3)19(14)25-13-17-9-7-6-8-10-17/h6-10H,11-13H2,1-5H3
InChIKeyHFBIGPUGBNBTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 210174-90-6): A Protected Chroman-2-Carboxylate Intermediate for Antioxidant and Bioactive Molecule Development


Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 210174-90-6) is a fully substituted chroman-2-carboxylate derivative wherein the phenolic 6-OH is protected as a benzyl ether and the 2-carboxylic acid is masked as a methyl ester [1]. This dual protection strategy renders it a key lipophilic intermediate, as evidenced by its calculated LogP of approximately 5, which is substantially higher than the LogP of ~2.5 for the deprotected antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) [2]. The compound is used in the synthesis of Trolox-derived bioactive molecules, including tyrosinase inhibitors from the HTCCA series, and serves as a building block for complex polycyclic antioxidants [3].

Why Methyl 6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate Cannot Be Replaced by Generic Trolox or Simple Chroman-2-Carboxylates in Synthetic and Bioactivity Workflows


Generic substitution with unprotected Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or its simple esters fails because the benzyl protecting group fundamentally alters the compound's physicochemical profile and synthetic utility. The target compound exhibits a calculated LogP of approximately 5, versus a LogP of roughly 2.5 for Trolox, representing a more than 300-fold increase in octanol-water partition coefficient [1]. This enhanced lipophilicity is critical for reactions requiring anhydrous or non-polar conditions where the free phenolic form would be incompatible. Furthermore, the benzyl ether serves as a latent 6-OH handle that can be orthogonally deprotected in the presence of the methyl ester, enabling chemoselective functionalization that is impossible with Trolox itself [2]. Substituting with the free phenol or its simple ester would necessitate additional protection steps, increasing synthetic step count and reducing overall yield.

Quantitative Differentiation Evidence for Methyl 6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate versus Closest Analogs


Lipophilicity Differential: Target Compound vs. Trolox

The calculated octanol-water partition coefficient (LogP) for methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is approximately 5 [1]. In contrast, the deprotected Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has a calculated LogP of approximately 2.5 [2]. This difference of roughly 2.5 log units corresponds to an approximately 316-fold higher theoretical partition into organic phases, quantitatively defining the target compound as a lipophilic intermediate suited for synthetic transformations under non-aqueous conditions.

Lipophilicity LogP Drug Design Protecting Group

Synthetic Intermediate Differentiation: Enabling Orthogonal Deprotection Not Possible with Trolox

The target compound serves as a protected intermediate for generating 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) derivatives. In contrast to Trolox (CAS 53188-07-1), which bears a free 6-OH group, the benzyl ether protection in the target compound enables selective deprotection under hydrogenolytic conditions without affecting the methyl ester at the 2-position [1]. This orthogonality is demonstrated in the synthesis of HTCCA, where (R)-HTCCA and (S)-HTCCA exhibited competitive tyrosinase inhibition with Ki values of 0.83 mM and 0.61 mM, respectively [2]. Procuring the benzyl-protected intermediate allows synthetic chemists to introduce the free phenol at a desired synthetic stage, a capability absent when starting from Trolox itself.

Orthogonal Deprotection Protecting Group Chemoselectivity Intermediate

Purity Specification Differential: Catalog Purity of the Protected Methyl Ester vs. Typical Unprotected Trolox

Commercially sourced methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is available with a minimum purity specification of 95% as determined by the vendor . While Trolox is also available in high purities (≥97% by HPLC), its unprotected phenolic group renders it susceptible to oxidative degradation during storage and handling, potentially compromising effective purity over time [1]. The benzyl ether protection in the target compound confers enhanced chemical stability, reducing the risk of purity loss due to oxidation during procurement and storage.

Purity Procurement Quality Control Intermediate

Antioxidant Pharmacophore Access: Class-Level Antioxidant Activity of Chroman-2-Carboxylate Derivatives

Chroman-2-carboxylate derivatives of the general class to which the target compound belongs have demonstrated significant radical scavenging activity. In one study, chroman carboxamide analogs (derived from the same chroman-2-carboxylate scaffold) achieved DPPH radical scavenging of up to 93.7% inhibition for compound 5e, and hydrogen peroxide scavenging of 83.2% for compound 5d, surpassing the activity of Trolox in the same assay . While these data are not for the target compound itself, they establish the class-level potential of chroman-2-carboxylate derivatives to achieve potent antioxidant activity, and the target compound serves as a late-stage intermediate for generating such bioactive derivatives.

Antioxidant DPPH Chroman Structure-Activity

Targeted Application Scenarios for Methyl 6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure HTCCA-Based Tyrosinase Inhibitors

The compound's dual protection (benzyl ether at 6-OH, methyl ester at 2-COOH) makes it the preferred starting material for synthesizing enantiopure (R)- or (S)-HTCCA tyrosinase inhibitors with Ki values as low as 0.61 mM [1]. The benzyl group prevents undesired side reactions at the phenolic oxygen during ester hydrolysis or chiral resolution steps, a significant advantage over using unprotected Trolox.

Construction of Polycyclic Chromane-Tetrahydroquinoline Hybrid Antioxidants

As demonstrated in the synthesis of cyclopentene/cyclopentane-fused tetrahydroquinoline-chromane polycycles, the 6-benzyloxy-(2,5,7,8-tetramethylchroman-2-yl)acetaldehyde derived from this carboxylate serves as a key building block [1]. The high LogP of ~5 facilitates purification of intermediates by silica gel chromatography and improves solubility in non-polar cycloaddition reaction media, enabling efficient construction of complex antioxidant polycycles with multiple radical-scavenging centers .

Chemoselective Prodrug Design and Late-Stage Functionalization

The orthogonal protecting groups (benzyl ether removable by hydrogenolysis, methyl ester cleavable under basic conditions) provide synthetic chemists with precise temporal control over functional group unveiling [1]. This enables the design of chroman-based prodrugs where the 6-OH antioxidant pharmacophore is liberated only at the target site, while the methyl ester modulates pharmacokinetic properties through the LogP differential of ~2.5 units compared to the free acid form .

Standardization of Antioxidant Research: A Storable Chroman-2-Carboxylate Precursor

For research groups conducting antioxidant structure-activity relationship (SAR) studies on the chroman scaffold, procuring the benzyl-protected methyl ester offers a storable precursor with a catalog purity of 95% that is less prone to oxidative degradation than Trolox [1]. Upon deprotection, it yields 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA), a compound with demonstrated antioxidant and tyrosinase inhibitory activity, thus serving as a reliable entry point for generating diverse chroman-2-carboxylate derivatives with class-level DPPH scavenging activity up to 93.7% .

Quote Request

Request a Quote for Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.